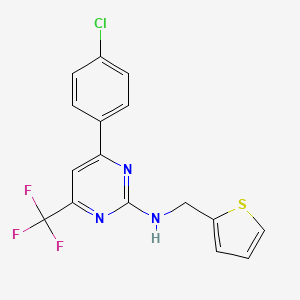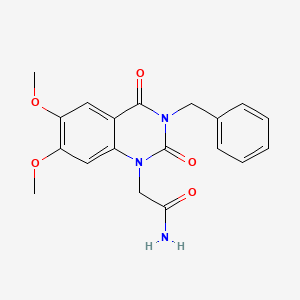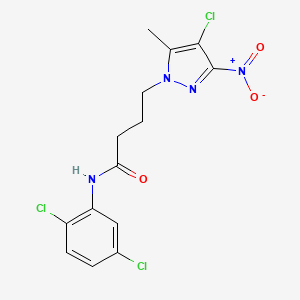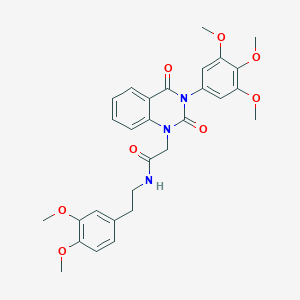![molecular formula C22H15ClN4O B11440325 1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol](/img/structure/B11440325.png)
1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a naphthalen-2-ol moiety linked to an imidazo[1,2-a]pyrimidine ring system, further substituted with a 4-chlorophenylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-chlorophenylamino group: This step involves the nucleophilic substitution of the imidazo[1,2-a]pyrimidine core with 4-chloroaniline in the presence of a suitable catalyst.
Attachment of the naphthalen-2-ol moiety: This final step can be accomplished through a coupling reaction, such as Suzuki or Heck coupling, using naphthalen-2-ol and the substituted imidazo[1,2-a]pyrimidine intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The naphthalen-2-ol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrimidine derivatives
- Naphthalen-2-ol derivatives
Uniqueness: 1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol is unique due to its specific substitution pattern and the combination of the imidazo[1,2-a]pyrimidine core with the naphthalen-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H15ClN4O |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1-[3-(4-chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H15ClN4O/c23-15-7-9-16(10-8-15)25-21-20(26-22-24-12-3-13-27(21)22)19-17-5-2-1-4-14(17)6-11-18(19)28/h1-13,25,28H |
InChI Key |
BDDOZQUKCFITKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(N4C=CC=NC4=N3)NC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11440248.png)
![3-(2,4-Dimethoxyphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440254.png)


![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide](/img/structure/B11440262.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11440270.png)



![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440302.png)
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B11440307.png)
![2-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11440314.png)
![N'-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide](/img/structure/B11440319.png)
![N-(4-ethoxyphenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11440321.png)
